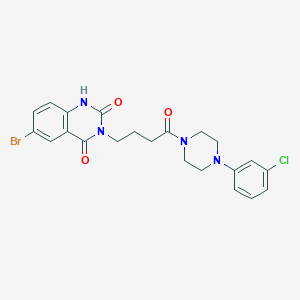
6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22BrClN4O3 and its molecular weight is 505.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating cancer and neurological disorders. Its unique molecular structure features multiple functional groups that may interact with various biological targets, including enzymes and receptors.
- Molecular Formula: C22H22BrClN4O3
- Molecular Weight: 505.8 g/mol
- CAS Number: 892286-72-5
- InChI Key: GMAPIZKUQZABGM-UHFFFAOYSA-N
The precise mechanism of action of this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to anti-cancer effects.
- Receptor Modulation: It may modulate the activity of certain receptors associated with neurological functions, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:
- Cell Proliferation Inhibition: In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Kinase Inhibition: The compound's structural features suggest it may act as a selective inhibitor of tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer .
Neuroprotective Effects
The compound's interaction with piperazine derivatives indicates potential neuroprotective properties:
- Neurotransmitter Modulation: By influencing neurotransmitter systems, it may alleviate symptoms associated with neurological disorders.
Pharmacological Studies
Pharmacological studies have demonstrated the following activities:
Case Studies
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents .
- Neuropharmacological Assessment : Research into the neuropharmacological properties highlighted the potential for these compounds to enhance cognitive function and reduce neurodegeneration in animal models.
Propiedades
IUPAC Name |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O3/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSNHWDXASEURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














